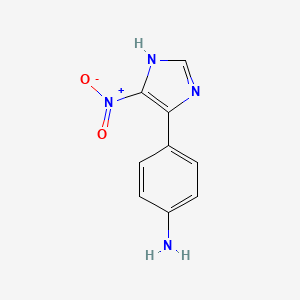

Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-

Description

Properties

IUPAC Name |

4-(5-nitro-1H-imidazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWALYNMBBQTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=N2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389950 | |

| Record name | Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72798-75-5 | |

| Record name | Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, 4 5 Nitro 1h Imidazol 4 Yl and Analogues

Precursor Compound Selection and Reagent Considerations

The synthesis of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- necessitates the careful selection of starting materials. The principal precursors are typically a functionalized 5-nitroimidazole ring and a substituted benzene (B151609) ring, which are then coupled.

Nitroimidazole Precursors: A common starting point is a 4-halo-5-nitroimidazole, such as 4-bromo-5-nitro-1H-imidazole or 4-chloro-5-nitro-1H-imidazole . The halogen at the C4 position serves as a leaving group, facilitating coupling reactions. The nitro group at the C5 position is crucial as it activates the imidazole (B134444) ring for nucleophilic attack. The synthesis of these precursors often begins with the nitration of imidazole, followed by halogenation. The protection of the imidazole N-H group, often with a trityl or methoxymethyl (MOM) group, may be required depending on the subsequent reaction conditions.

Aniline-based Precursors: The aniline (B41778) component is typically introduced as 4-aminophenylboronic acid or its esters for metal-catalyzed cross-coupling reactions. Alternatively, for nucleophilic aromatic substitution approaches, aniline itself can be used. In many cases, the amino group of the aniline precursor is protected, for instance as an amide, to prevent unwanted side reactions. chemistrysteps.com A common protected precursor is N-(4-bromophenyl)acetamide . The protecting group is then removed in a final deprotection step.

Reagent Considerations: The choice of reagents is dictated by the selected reaction pathway.

Bases: A variety of bases are employed, ranging from strong inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) to organic bases such as triethylamine (B128534) (Et₃N). The base is critical for deprotonating the imidazole N-H or activating the nucleophile. google.comderpharmachemica.com

Catalysts: For cross-coupling reactions, palladium and copper catalysts are predominant. beilstein-journals.org Palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are frequently used in Suzuki and Buchwald-Hartwig reactions, often in conjunction with phosphine (B1218219) ligands. rsc.org Copper salts, such as CuI, are classic catalysts for Ullmann-type couplings. scirp.orgorganic-chemistry.org

Solvents: The choice of solvent is critical for reaction success. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are common choices as they effectively dissolve the reactants and facilitate the desired transformations. google.comnih.gov

Reaction Pathways and Mechanistic Considerations in Imidazole and Aniline Coupling Strategies

The formation of the C-C bond between the imidazole and aniline rings is the key step in the synthesis of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-. Several strategic approaches can be employed.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl-imidazole bond. In this pathway, the electron-withdrawing nitro group at the C5 position of the imidazole ring activates the C4 position towards nucleophilic attack.

The reaction typically involves a 4-halo-5-nitroimidazole and an aniline derivative. The aniline nitrogen acts as the nucleophile, displacing the halide on the imidazole ring. This reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the product with the elimination of the halide ion. The regioselectivity of this reaction is generally high due to the strong activating effect of the adjacent nitro group. researchgate.netnih.gov

Reductive Cyclization and Amine Formation Routes

While direct reductive cyclization is not the primary method for coupling the two separate aromatic rings, it is a fundamental process for forming the aniline moiety from a nitrobenzene (B124822) precursor. For instance, a plausible multi-step synthesis could involve coupling a 4-nitrophenyl derivative with the nitroimidazole core first, followed by a selective reduction of the nitro group on the phenyl ring to form the final amine.

The reduction of an aromatic nitro group to an amine can be achieved using various reagents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst. chemistrysteps.com Careful optimization is required to selectively reduce one nitro group in the presence of the other on the imidazole ring. The nitro group on the imidazole is generally more resistant to reduction due to the electron-deficient nature of the ring.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond between the imidazole and aniline moieties.

Suzuki Coupling: This reaction involves the coupling of a 4-halo-5-nitroimidazole with 4-aminophenylboronic acid (or its protected form) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halo-nitroimidazole, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.

Stille Coupling: In a Stille coupling, an organotin reagent, such as 4-(tributylstannyl)aniline, would be coupled with the 4-halo-5-nitroimidazole. This method is often tolerant of a wide range of functional groups but suffers from the toxicity of the tin byproducts.

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this reaction can be adapted for C-C coupling. More relevantly, it could be used in an alternative synthetic direction, for example, by coupling 4-bromo-5-nitroimidazole with a suitable aniline derivative.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to couple a 4-halo-5-nitroimidazole with an aniline derivative. The reactions often require high temperatures but can be effective for this type of transformation. beilstein-journals.org

The general mechanism for these cross-coupling reactions provides a reliable and modular approach to constructing the target molecule and its analogues. rsc.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and purity of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-. Key parameters to consider include the catalyst system, solvent, base, and temperature.

| Parameter | Condition | Rationale and Findings |

| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf), CuI/ligand | For Suzuki couplings, palladium catalysts with phosphine ligands are common. The choice of ligand can significantly impact yield and reaction time. For Ullmann reactions, copper(I) iodide is often used, sometimes with a ligand like 1,10-phenanthroline (B135089) to improve solubility and catalytic activity. organic-chemistry.org |

| Solvent | DMF, Dioxane, Toluene, NMP | The solvent choice depends on the reaction type and temperature requirements. Aprotic polar solvents like DMF or NMP are often effective for SNAr and metal-catalyzed reactions. google.com |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | The choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in slow or incomplete conversion. Cesium carbonate is often effective in Suzuki couplings, while potassium carbonate is a common choice for SNAr. derpharmachemica.commdpi.com |

| Temperature | 80-150 °C | Cross-coupling and SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be used to shorten reaction times and improve yields. researchgate.net |

| Protecting Groups | Boc, Ac, MOM | Protection of the aniline's amino group (e.g., as an acetamide) can prevent N-arylation side reactions in metal-catalyzed couplings. chemistrysteps.com The imidazole N-H may also require protection. |

Interactive Data Table: Example of Suzuki Coupling Optimization

Strategies for Scaffold Diversification and Derivatization from Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-

The core structure of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- offers several positions for diversification to generate a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Aniline Ring: The amino group of the benzenamine moiety is a key handle for derivatization. It can be acylated, sulfonated, or alkylated to introduce a wide variety of substituents. Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, though the directing effects of the amino and imidazole substituents would need to be considered.

Modification of the Imidazole Ring:

N-Alkylation/Arylation: The N-H of the imidazole ring can be readily alkylated or arylated using various halides or boronic acids under basic conditions. derpharmachemica.com

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This creates a diamino-substituted scaffold.

Substitution at C2: The C2 position of the imidazole ring can also be functionalized, often starting from a 2-halo- or 2-mercapto-imidazole precursor before the coupling step.

Combinatorial Approaches: By combining different substituted aniline precursors with various functionalized nitroimidazole building blocks, a large and diverse library of compounds can be efficiently synthesized using the coupling methodologies described above. This modular approach is highly valuable in medicinal chemistry for the exploration of chemical space. mdpi.comnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenamine, 4 5 Nitro 1h Imidazol 4 Yl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within the molecular structure of "Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-" and its analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of the parent compound, "Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-", is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and nitro-imidazole rings. The protons on the aniline ring typically appear as a set of multiplets in the aromatic region. For instance, in related nitroaniline compounds, these signals can be observed in the range of δ 6.6-8.0 ppm. chemicalbook.com The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro-imidazolyl substituent.

The imidazole (B134444) ring protons will also resonate in the aromatic region, with their specific chemical shifts dependent on the position of the nitro group and the point of attachment to the benzene (B151609) ring. For example, in similar 2-(nitrophenyl)-1H-benzimidazole structures, the imidazole and phenyl protons appear as multiplets between δ 7.27 and 8.37 ppm. rsc.org The N-H proton of the imidazole ring is anticipated to appear as a broad singlet at a downfield chemical shift, often above δ 12 ppm in DMSO-d6, due to its acidic nature. rsc.orgrsc.org The amino group (NH₂) protons on the benzenamine moiety would likely present as a broad singlet as well. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of "Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-" would display distinct signals for each unique carbon atom. The carbons of the benzene ring will appear in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom attached to the amino group (C-NH₂) is expected to be shielded and appear at a relatively upfield position within this range, while the carbon attached to the nitro-imidazolyl group will be deshielded and resonate further downfield.

For the nitro-imidazole ring, the carbon atoms will also have characteristic chemical shifts. The carbon bearing the nitro group (C-NO₂) is significantly deshielded and would appear at a downfield position, potentially above δ 140 ppm. For comparison, in a related compound, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals appear at values including 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, and 146.99 ppm. rsc.org

A representative, though not identical, data set for a substituted nitroimidazole derivative, N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide, shows ¹³C NMR signals in DMSO-d₆ at δ: 147.9, 142.3, 138.8, 138.0, 136.5, 134.0, 132.7, 130.9, 129.2 (3C), 129.1 (2C), 129.0 (2C), 128.2, 128.0 (2C), 127.6, 126.0 (2C), 55.3, 52.7, 34.0, 33.9, 20.8. mdpi.com This illustrates the complexity and the range of chemical shifts observed in such molecules.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aniline-H | 6.6 - 8.0 | 110 - 150 |

| Imidazole-H | 7.2 - 8.4 | 120 - 150 |

| Imidazole-NH | > 12 | - |

| Aniline-NH₂ | Broad singlet | - |

| C-NO₂ (Imidazole) | - | > 140 |

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be instrumental in identifying adjacent protons on the aniline and imidazole rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the benzenamine and nitro-imidazole rings. For example, a correlation between the imidazole N-H proton and carbons in the aniline ring would confirm the linkage between the two heterocyclic systems.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-".

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) on the aniline ring are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the imidazole ring would likely be a broader band in a similar region, around 3300-3450 cm⁻¹. rsc.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found around 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric). rsc.orgrsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of both the aromatic and imidazole rings will appear in the 1400-1630 cm⁻¹ region. rsc.org

Raman Spectroscopy

| Functional Group | IR Active (cm⁻¹) | Raman Active |

| N-H (Amine & Imidazole) | 3300-3500 | Yes |

| Aromatic C-H | > 3000 | Yes |

| NO₂ (asymmetric) | 1500-1560 | Weaker |

| NO₂ (symmetric) | 1330-1370 | Strong |

| C=N, C=C | 1400-1630 | Yes |

Note: The data in this table is based on typical vibrational frequencies for these functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

No published studies were found that report on the electronic absorption or emission spectra of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-. To populate this section, experimental determination of the compound's UV-Vis spectrum would be required. This would involve dissolving the compound in various solvents and measuring its absorbance at different wavelengths to determine the absorption maxima (λmax), which correspond to electronic transitions within the molecule. The molar absorptivity (ε) for each peak would also need to be calculated. Furthermore, its fluorescence properties, including excitation and emission wavelengths and quantum yield, would need to be experimentally measured.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

There is no available mass spectrometry data for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- in the public domain. Analysis of this compound by mass spectrometry would be necessary to determine its exact molecular weight and to elucidate its fragmentation pattern. This would involve ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions. Such data is crucial for confirming the compound's identity and for providing structural information based on how the molecule breaks apart.

Computational and Theoretical Chemistry Studies of Benzenamine, 4 5 Nitro 1h Imidazol 4 Yl

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular geometry and electronic structure of a compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. asianpubs.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, these calculations would reveal the precise spatial relationship between the benzenamine and nitro-imidazole rings. Key parameters to be determined would include the C-C bond lengths within the aromatic rings, the C-N bond lengths connecting the rings and within the imidazole (B134444) ring, and the N-O bond lengths of the nitro group. The planarity or twisting of the molecule, dictated by the dihedral angle between the two ring systems, would also be a critical output of these calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline) | ~1.38 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-N (Imidazole) | ~1.33 - 1.38 Å | |

| N-O (Nitro) | ~1.23 Å | |

| Bond Angle | C-N-H (Aniline) | ~112° |

| O-N-O (Nitro) | ~125° | |

| Dihedral Angle | Benzene-Imidazole | Variable |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations.

Electronic structure analysis, also derived from DFT, provides information on the distribution of electrons within the molecule, including charge distribution and dipole moment. This is crucial for understanding the molecule's polarity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarized. irjweb.com For Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, the electron-withdrawing nitro group and the electron-donating amino group would significantly influence the energies of the frontier orbitals. Calculations would likely show the HOMO localized on the electron-rich benzenamine ring and the LUMO on the electron-deficient nitro-imidazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: The data in this table is hypothetical and illustrates the expected output from FMO analysis.

Prediction of Molecular Electrostatic Potential (MEP) Surfaces and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Neutral regions are generally colored green. nih.gov

For Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the imidazole ring would likely exhibit a positive potential, indicating them as sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a molecule in different environments (e.g., in a solvent or interacting with a biological macromolecule).

For Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, MD simulations could be used to explore the rotational freedom around the single bond connecting the benzenamine and imidazole rings. This would help to identify the most stable conformations of the molecule in solution and to understand how its shape might change over time. The stability of different tautomers of the imidazole ring could also be investigated.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and to design new ligands with desired properties. Quantitative Structure-Activity Relationship (QSAR) is a prominent method within this field that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov

For a series of derivatives of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, a QSAR model could be developed to predict their activity against a specific biological target. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. Such models can be invaluable for prioritizing the synthesis of new compounds and for designing more potent ligands.

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. If a biological target for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- is known, docking studies could be performed to understand its binding mode and to identify key interactions that contribute to its activity. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.

Biological Activity of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature, no specific data on the biological or pharmacological activity of the chemical compound Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- could be identified.

Numerous studies have been conducted on the biological activities of various nitroimidazole derivatives, a class of compounds known for their potential therapeutic applications. These investigations often explore the antimicrobial, antiparasitic, and other properties of newly synthesized molecules. However, detailed in vitro or non-human in vivo data for the specific compound, Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, does not appear in the accessible scientific domain.

Research in this area tends to focus on derivatives with different substitution patterns on the imidazole and phenyl rings. For instance, studies have detailed the biological profiles of 1-aryl-4-nitro-1H-imidazoles, 5-substituted-4-nitro-1H-imidazoles, and various other analogues. These investigations have revealed that modifications to the chemical structure can significantly influence the biological activity of the resulting compounds.

While the broader class of nitroimidazoles has shown promise in various biological assays, the absence of specific data for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- means that no information can be provided for the requested sections on its antimicrobial, antiparasitic, and antiprotozoal potency. The scientific community has not, to date, published findings on its efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae. Similarly, there is no available information regarding its antifungal activity against species like Aspergillus niger or Penicillium rubrum. Furthermore, its potential as an antitrypanosomal agent against Trypanosoma cruzi or as an anti-leishmanial agent has not been reported.

Therefore, the creation of an article with the specified detailed outline and data tables is not possible based on the current body of scientific literature.

Table of Mentioned Compounds

Mechanistic Insights into the Biological Action of Benzenamine, 4 5 Nitro 1h Imidazol 4 Yl

Identification of Molecular Targets and Ligand-Receptor Binding Interactions

The biological activity of nitroimidazoles, including Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, is generally not initiated by direct, high-affinity binding of the parent compound to a specific receptor. Instead, these compounds are considered prodrugs, and their primary molecular targets are engaged by reactive metabolites formed after activation. The ultimate molecular targets are critical macromolecules within the cell, such as DNA, RNA, and proteins. humanjournals.com

The interaction with these macromolecules is covalent and damaging, leading to a loss of their normal function. For instance, damage to DNA can include strand breakage and degradation, which can trigger cell cycle arrest and apoptosis. humanjournals.com Protein damage can lead to the inactivation of essential enzymes, disrupting critical metabolic and signaling pathways.

While specific ligand-receptor binding data for Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- is not extensively documented in publicly available research, studies on related benzimidazole (B57391) derivatives suggest potential protein targets. For example, some benzimidazole compounds have been shown to interact with enzymes like dihydrofolate reductase and topoisomerase, which are crucial for cell proliferation. nih.govresearchgate.net Molecular docking studies on other novel nitroimidazole derivatives have predicted interactions with proteins such as human estrogen receptor alpha, highlighting the potential for these compounds to interfere with specific cellular signaling pathways. nih.gov

Biochemical Pathway Modulation and Cellular Response Pathways Analysis

The cytotoxic effects of activated nitroimidazoles are the result of the downstream consequences of macromolecular damage, leading to the modulation of various biochemical and cellular response pathways. The specific pathways affected can depend on the cell type and the specific reactive metabolites generated.

Key modulated pathways include:

DNA Damage Response (DDR) Pathway: Damage to DNA by the reactive intermediates of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- would likely activate the DDR pathway. This involves sensor proteins that detect DNA lesions, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a range of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Cell Cycle Regulation: By inducing DNA damage, nitroimidazoles can cause arrest at various checkpoints in the cell cycle (G1/S, S, and G2/M). This prevents the cell from replicating its damaged DNA and allows time for repair. Persistent cell cycle arrest can lead to senescence or apoptosis.

Apoptosis: Extensive cellular damage, particularly to DNA and essential proteins, is a potent trigger for programmed cell death, or apoptosis. This is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.

Metabolic Pathways: As prodrugs, the activation of nitroimidazoles is dependent on cellular metabolism, particularly reductive pathways. humanjournals.com Conversely, their activated forms can disrupt key metabolic processes by damaging metabolic enzymes. For some benzimidazole derivatives, inhibition of critical enzymes in nucleotide synthesis, such as dihydrofolate reductase, has been observed. nih.gov

The cellular response to Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- is therefore a complex interplay of damage and response pathways, ultimately determining the fate of the cell.

Role of the Nitro Group in Bioreduction and its Implications for Efficacy

The nitro group (—NO₂) is the cornerstone of the biological activity of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- and other nitroimidazoles. nih.govresearchgate.netnih.gov It functions as a latent reactive center, rendering the parent compound relatively inert until it is chemically reduced. This bioreduction is a critical activation step and has profound implications for the compound's efficacy and selectivity.

The process of bioreduction involves the transfer of electrons to the nitro group. This occurs most efficiently in hypoxic (low oxygen) environments, which are characteristic of solid tumors and anaerobic microorganisms. humanjournals.comresearchgate.net In such environments, one-electron and two-electron reductases, such as NADPH:cytochrome P450 reductases and other flavoproteins, can reduce the nitro group. researchgate.net

The reduction is a stepwise process:

One-electron reduction: The nitro group accepts an electron to form a nitro radical anion (R—NO₂⁻). In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound, with the concomitant production of a superoxide (B77818) radical. This futile cycling in aerobic cells limits the compound's toxicity to them.

Further reduction: In hypoxic conditions, the nitro radical anion can undergo further reduction to form a nitroso (R—NO) derivative.

Final active species: Subsequent reduction steps lead to the formation of a hydroxylamine (B1172632) (R—NHOH) and ultimately an amine (R—NH₂) derivative. The nitroso and hydroxylamine intermediates are highly reactive electrophiles capable of covalently modifying nucleophilic sites on cellular macromolecules like DNA and proteins, leading to cytotoxicity. humanjournals.com

The position of the nitro group on the imidazole (B134444) ring is also crucial. Studies comparing 4-nitro and 5-nitroimidazoles have shown that this positioning affects the compound's chemical reactivity and biological activity profile. nih.govmdpi.com The electron-withdrawing nature of the nitro group at the 5-position, as in Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, influences the electronic properties of the entire molecule, which can impact its reduction potential and interaction with target molecules. mdpi.com

Detailed Structure-Activity Relationship (SAR) Analysis Correlating Structural Features with Biological Outcomes

The biological activity of nitroimidazoles can be finely tuned by modifying their chemical structure. Structure-activity relationship (SAR) studies on various series of nitroimidazole and benzimidazole derivatives have provided valuable insights into the features that govern their potency and selectivity.

Key Structural Features and Their Impact:

The Nitro Group: As discussed, the presence of the nitro group is generally essential for the prodrug-based mechanism of action. Its removal or replacement often leads to a significant loss of activity. nih.gov The position on the imidazole ring (4- or 5-) is a key determinant of activity, with 5-nitroimidazoles often exhibiting different potency and reactivity compared to their 4-nitro counterparts. mdpi.com

Substituents on the Imidazole Ring: The introduction of substituents at other positions on the imidazole ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its uptake, metabolic activation, and target interactions. For instance, a methyl group at the C-2 position has been shown to influence the ease of substitution reactions at other positions on the ring. mdpi.com

The Phenylamino (B1219803) Linker and Substituents on the Benzene (B151609) Ring: The nature of the substituent at the 4-position of the imidazole ring is critical. In Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, this is a phenylamino group. The properties of this group and any further substitutions on the benzene ring can significantly impact biological activity. For example, in related series of compounds, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter potency. Studies on other classes of compounds with a phenylamino moiety have shown that its presence can be crucial for activity.

The following tables, derived from studies on related nitroimidazole and benzimidazole derivatives, illustrate some of these SAR principles.

| Compound | Substituent at C-2 | Substituent at N-1 | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative A | 4-chlorophenyl | H | >100 | nih.gov |

| Derivative B | 4-chlorophenyl | Propyl | 2.05 | nih.gov |

| Derivative C | 4-methoxyphenyl | H | >100 | nih.gov |

| Derivative D | 4-methoxyphenyl | Propyl | 1.84 | nih.gov |

This table illustrates that N-alkylation of certain 6-nitrobenzimidazoles can dramatically increase their anticancer potency.

| Compound | Modification | IC₅₀ against T. cruzi (µM) | Reference |

|---|---|---|---|

| Analog 1 | 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold with N-benzylacetamide moiety | 7 ± 2 | nih.gov |

| Analog 2 (Compound 16) | Replacement of N-benzylacetamide with a peracetylated galactopyranosyl unit | 6 ± 1 | nih.gov |

| Analog 3 | Reduction of the nitro group | Loss of activity | nih.gov |

This table highlights the critical role of the nitro group and how modifications to other parts of the molecule can modulate antiparasitic activity.

These examples from related compound series underscore the modular nature of these molecules, where the nitroimidazole core provides the fundamental mechanism of action, and peripheral substitutions are used to optimize pharmacokinetic and pharmacodynamic properties for specific therapeutic applications. For Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)-, the phenylamino moiety is a key feature that would be expected to significantly influence its biological profile in comparison to other nitroimidazole derivatives.

Advanced Research Applications and Future Directions for Benzenamine, 4 5 Nitro 1h Imidazol 4 Yl Analogues

Development as Chemical Probes for Elucidating Biological Processes

Analogues of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- are promising candidates for the development of chemical probes to investigate and visualize biological processes. The inherent electronic properties of the nitroimidazole core are central to this application. The nitro group can be bioreductively activated under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors and certain infectious diseases. This selective activation allows for the design of probes that can target and report on these specific microenvironments.

A notable example is the 2-nitroimidazole (B3424786) derivative, pimonidazole (B1677889), which is widely used as a diagnostic marker for tumor hypoxia. nih.gov Following reductive activation in hypoxic cells, pimonidazole forms covalent adducts with thiol-containing proteins. These adducts can then be detected using specific antibodies, enabling the visualization of hypoxic regions within tissues through techniques like immunohistochemistry and ELISA. nih.gov

More recently, the development of "click chemistry" compatible nitroimidazole probes has expanded the toolkit for studying hypoxia. For instance, azidoazomycin arabinofuranoside (N3-AZA), a 2-nitroimidazole analogue, has been synthesized to facilitate the proteomic analysis of targeted proteins in hypoxic cancer cells. The azido (B1232118) group allows for the attachment of reporter molecules via a bioorthogonal click reaction, enabling more efficient and clearer labeling of hypoxic cells and tissues compared to traditional antibody-based methods.

The core structure of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- offers a template for creating novel chemical probes. The aniline (B41778) moiety provides a handle for further functionalization, allowing for the attachment of various reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. The development of such probes could lead to a deeper understanding of the roles of hypoxia and specific enzymes in various disease states.

Table 1: Examples of Nitroimidazole-Based Chemical Probes

| Compound Name | Application | Detection Method |

| Pimonidazole | Diagnostic marker for tumor hypoxia | Immunohistochemistry, ELISA |

| Azidoazomycin arabinofuranoside (N3-AZA) | Proteomic analysis of targeted proteins in hypoxic cells | Click chemistry with reporter molecules |

Utilization as Synthetic Intermediates for Novel Chemical Entities and Research Reagents

The structural motif of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- and its analogues serve as versatile synthetic intermediates in the creation of novel chemical entities and specialized research reagents. The nitroimidazole scaffold is a key building block in the synthesis of a wide array of biologically active compounds. nih.gov The diverse reactivity of the nitro group and the potential for substitution on both the imidazole (B134444) and benzene (B151609) rings make these compounds valuable starting materials in organic synthesis. frontiersin.org

Nitroimidazoles can undergo a variety of chemical transformations, including reduction of the nitro group to an amino group, which can then be further functionalized. The imidazole ring itself can be modified through N-alkylation or substitution reactions at various positions, depending on the specific isomer and reaction conditions. nih.gov

For example, 5-chloro-1-methyl-4-nitroimidazole (B20735) has been used as a key intermediate in the synthesis of 5-aryl-1-methyl-4-nitroimidazoles through Suzuki coupling reactions. This approach provides an efficient route to a variety of derivatives with potential biological activities.

Furthermore, the aniline portion of the Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- scaffold is a common precursor for the synthesis of a wide range of pharmaceuticals and other functional molecules. The amino group can be readily diazotized and converted to other functional groups, or it can participate in condensation and coupling reactions to build more complex molecular architectures.

The availability of these synthetic handles allows chemists to systematically modify the structure of the parent compound to explore structure-activity relationships and to develop new compounds with tailored properties for specific research applications.

Potential in Material Science Applications (e.g., development of polymers or coatings with specific functionalities)

While the direct application of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- in material science has not been extensively reported, its structural features suggest significant potential for the development of functional polymers and coatings. The incorporation of imidazole and nitro functionalities into polymeric structures can impart unique chemical and physical properties.

Research has shown that imidazole-containing monomers can be synthesized and copolymerized with other monomers, such as methyl methacrylate, to create novel polymeric materials. researchgate.net The resulting copolymers have been shown to exhibit enhanced thermal stability compared to the parent polymers. researchgate.net The imidazole moiety within a polymer chain can act as a ligand for metal ions, a catalyst, or a site for further chemical modification.

The aniline group in Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- provides a reactive site for polymerization. For example, it could be used to synthesize polyanilines, a class of conducting polymers, with the nitroimidazole group as a pendant functionality. Such polymers could have interesting electronic or sensory properties.

Furthermore, the development of polymeric coatings with specific functionalities is a rapidly growing area of research. nih.govmdpi.com Polymers containing nitroimidazole units could be designed to have antimicrobial properties or to act as sensors for specific analytes. For instance, a coating that releases a nitroimidazole-based drug in response to a particular stimulus could be beneficial for medical implants to prevent infections. nih.gov The development of such "smart" materials relies on the ability to incorporate functional molecules like the analogues of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- into a stable and processable polymer matrix.

Rational Design and Synthesis of Next-Generation Hybrid Compounds with Tuned Biological Profiles

The concept of hybrid drugs, which combine two or more pharmacophores into a single molecule, is a powerful strategy in modern drug discovery. mdpi.com The scaffold of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- is an excellent starting point for the rational design and synthesis of next-generation hybrid compounds with finely tuned biological profiles.

The nitroimidazole moiety is a well-established pharmacophore with known antimicrobial and radiosensitizing properties. nih.gov The benzenamine portion can be linked to other biologically active molecules to create hybrid compounds with dual or synergistic modes of action. This approach can lead to improved efficacy, reduced side effects, and the potential to overcome drug resistance.

For example, researchers have designed and synthesized hybrid molecules that couple a nitroimidazole unit with other anticancer agents. A study on 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles demonstrated the potential of this approach, with some of the synthesized compounds showing potent anticancer activity. researchgate.net In another study, nitroimidazole derivatives containing a 1,3,4-oxadiazole (B1194373) scaffold were designed as inhibitors of bacterial enzymes. nih.gov

The rational design of these hybrid compounds often involves computational methods, such as molecular docking, to predict how the molecule will interact with its biological target. This allows for a more targeted approach to synthesis, focusing on compounds that are most likely to have the desired biological activity. The benzenamine linker in the target compound provides a flexible point of attachment for a wide variety of other pharmacophores, opening up a vast chemical space for the design of novel hybrid drugs.

Table 2: Examples of Rationally Designed Nitroimidazole-Based Hybrid Compounds

| Hybrid Compound Class | Targeted Biological Activity | Design Strategy |

| Nitroimidazole-piperazinyl-1,2,3-triazoles | Anticancer | Click chemistry-mediated hybridization |

| Nitroimidazole-1,3,4-oxadiazole derivatives | Antibacterial (FabH inhibitors) | Scaffold hopping and molecular hybridization |

| 5-Nitrobenzimidazole derivatives | Vasorelaxant | Bioisosteric replacement and structural modification |

Integration of Multidisciplinary Research Approaches for Comprehensive Understanding and Innovation

The full potential of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- and its analogues can only be realized through the integration of multidisciplinary research approaches. The journey from a promising chemical scaffold to a useful application requires the combined expertise of chemists, biologists, pharmacologists, material scientists, and computational scientists.

The synthesis of novel analogues and hybrid compounds is the domain of synthetic organic chemistry. Once these compounds are created, their biological activities must be evaluated through a battery of in vitro and in vivo assays, a task for biologists and pharmacologists. Understanding the mechanism of action at a molecular level often requires the use of biochemical and biophysical techniques, as well as computational modeling and simulation.

Molecular docking studies, for example, can provide insights into how a compound binds to its target protein, guiding the design of more potent and selective analogues. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are essential for optimizing lead compounds.

In the context of material science, the characterization of new polymers and coatings requires expertise in polymer chemistry and physics, as well as surface analysis techniques. The development of functional materials often involves a close collaboration between synthetic chemists and materials engineers to ensure that the desired properties are achieved.

By bringing together researchers from diverse fields, a more comprehensive understanding of the properties and potential applications of Benzenamine, 4-(5-nitro-1H-imidazol-4-yl)- analogues can be achieved, fostering innovation and accelerating the translation of basic research into practical applications.

Q & A

Q. Table 1. Example Biological Activity Data for Analogous Compounds (Adapted from )

| Entry | Species 1 Activity | Species 2 Activity | Species 3 Activity |

|---|---|---|---|

| 3a | 12 | 2 | 8 |

| 3b | 19 | 5 | 5 |

| 3c | 11 | 2 | - |

Key : Activity values represent inhibition percentages at 10 μM concentration. “-” indicates no significant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.